Metanitrophenyl-alpha-D-galactoside is a small molecule compound classified under phenolic glycosides, which are organic compounds that feature a phenolic structure linked to a glycosyl moiety. This compound is notable for its potential applications in biochemical research and enzymatic studies, particularly as a substrate for alpha-galactosidase. Its chemical formula is with an average molecular weight of approximately 301.25 g/mol .
Metanitrophenyl-alpha-D-galactoside is derived from the glycosylation of metanitrophenol with alpha-D-galactose. It belongs to the broader category of organic compounds known as organooxygen compounds, specifically within the subclass of carbohydrates and carbohydrate conjugates. This classification highlights its structural characteristics and functional roles in biological systems .
The synthesis of metanitrophenyl-alpha-D-galactoside typically involves the glycosylation process, where metanitrophenol reacts with alpha-D-galactose. This reaction is usually catalyzed by either an acid or an enzyme to facilitate the formation of the glycosidic bond.
Metanitrophenyl-alpha-D-galactoside has a complex molecular structure characterized by its phenolic and sugar components. The IUPAC name for this compound is (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(3-nitrophenoxy)oxane-3,4,5-triol.
Metanitrophenyl-alpha-D-galactoside can undergo several types of chemical reactions:
The mechanism of action for metanitrophenyl-alpha-D-galactoside primarily involves its interaction with enzymes such as alpha-galactosidase. Upon binding to the active site of the enzyme, it undergoes hydrolysis to release galactose and metanitrophenol. This reaction is crucial for studying enzyme kinetics and understanding carbohydrate metabolism pathways .
The compound exhibits typical properties associated with phenolic glycosides, including reactivity towards oxidation and reduction reactions due to the presence of both phenolic and nitro groups.
Metanitrophenyl-alpha-D-galactoside has a variety of applications in scientific research:
Metanitrophenyl-α-D-galactoside (α-MNP-galactoside or 4-nitrophenyl α-D-galactopyranoside, PNPG) is a synthetic chromogenic substrate integral to the study of α-galactosidases (EC 3.2.1.22). Its chemical structure features an α-linked D-galactose moiety conjugated to a para- or meta-nitrophenyl aglycone group through an O-glycosidic bond. Hydrolysis of this bond by α-galactosidases releases intensely yellow nitrophenolate ions, enabling real-time spectrophotometric detection at 405–420 nm [3] [8]. This property underpins its ubiquity in enzymology for quantifying enzyme activity, screening inhibitors, and characterizing catalytic mechanisms. Unlike natural substrates (e.g., raffinose or stachyose), α-MNP-galactoside provides a standardized, high-sensitivity readout unaffected by complex matrix interference, making it indispensable for comparative kinetic analyses across diverse biological sources [4] [7].
α-MNP-galactoside serves as a universal substrate for detecting and purifying α-galactosidases across taxa. Its small molecular weight and solubility in aqueous buffers (e.g., 100 mg/mL in methanol) facilitate its integration into high-throughput assays [3]. Key applications include:
Table 1: Substrate Specificity of α-Galactosidases Using Synthetic and Natural Substrates
Enzyme Source | Substrate | Relative Activity (%) | Km (mM) | Reference |
---|---|---|---|---|
Bacillus megaterium VHM1 | PNPG | 100 | 0.508 | [5] |
ONPG | 122.8 | 0.529 | ||
Raffinose | 40.6 | 5.0 | ||
Penicillium sp. | PNPG | 100 | 1.2* | [6] |
Oudemansiella radicata | PNPG | 100 | 0.82* | [7] |
*Values estimated from source data.
The robust spectrophotometric signal of α-MNP-galactoside hydrolysis enables precise kinetic measurements essential for mechanistic investigations:
Table 2: Kinetic Parameters of α-Galactosidases Using α-MNP-Galactoside
Enzyme Source | pH Opt | Temp Opt (°C) | Km (mM) | Vmax (μmol/min/mg) | Reference |
---|---|---|---|---|---|
Bacillus megaterium VHM1 | 7.0 | 60 | 0.508 | 3.492 | [5] |
Penicillium sp. | 5.0 | 60 | 1.2* | 6.325 | [6] |
Oudemansiella radicata | 3.0 | 50 | 0.82* | 58.7 | [7] |
Custard apple seed | 4.6 | 50 | 0.25* | 12.9 | [2] |
*Values estimated from source data.
Inhibition Studies: Competitive inhibition patterns are resolved using α-MNP-galactoside. Hg²⁺ and Ag⁺ ions inhibited B. megaterium VHM1 α-galactosidase by >90%, suggesting cysteine residues are critical for catalysis. Conversely, EDTA caused no inhibition, confirming no metal cofactor dependence [5]. Similarly, cyclodextrins competitively inhibited coffee bean α-galactosidase, with Ki values determined via PNPG kinetics [2].
Mechanistic Probes:
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